(R)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a cyanating agent. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst such as sulfuric acid or magnesium sulfate . The reaction proceeds through the formation of an intermediate, which then undergoes cyanation to yield the desired product.
Industrial Production Methods
Industrial production of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted oxazolidines or nitriles
Scientific Research Applications
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl 2,2-dimethyl-4-oxazolidinone
Uniqueness
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of both a cyano group and an oxazolidine ring, which confer distinct reactivity and stability. The tert-butyl group also enhances its steric properties, making it a valuable compound for selective reactions and applications in various fields .
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (4R)-4-cyano-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,7H2,1-5H3/t8-/m1/s1 |
InChI Key |
RSADQNILVJUXIE-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)C#N)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C#N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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